molecular formula C16H19NO5S B5646861 3,4-DIMETHOXY-N-(2-METHOXY-5-METHYLPHENYL)BENZENE-1-SULFONAMIDE

3,4-DIMETHOXY-N-(2-METHOXY-5-METHYLPHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5646861
M. Wt: 337.4 g/mol
InChI Key: BOGGGRAGVGRUBB-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-(2-METHOXY-5-METHYLPHENYL)BENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes methoxy groups and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-(2-METHOXY-5-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the introduction of methoxy groups and the formation of the sulfonamide linkage. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-methoxy-5-methylaniline under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-(2-METHOXY-5-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4-DIMETHOXY-N-(2-METHOXY-5-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-(2-METHOXY-5-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzenesulfonamide: Lacks the additional methoxy and methyl groups on the phenyl ring.

    2-Methoxy-5-methylbenzenesulfonamide: Lacks the 3,4-dimethoxy substitution on the benzene ring.

Uniqueness

3,4-DIMETHOXY-N-(2-METHOXY-5-METHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups and a sulfonamide linkage provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-11-5-7-14(20-2)13(9-11)17-23(18,19)12-6-8-15(21-3)16(10-12)22-4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGGGRAGVGRUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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